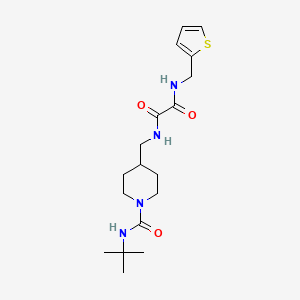

![molecular formula C21H28N2O2 B2918458 N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1645426-10-3](/img/structure/B2918458.png)

N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

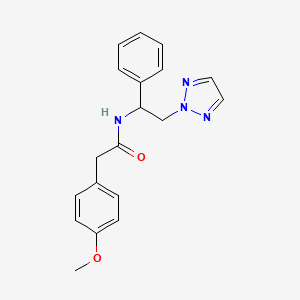

The compound contains several functional groups including a methoxy group, a tetrahydronaphthalene ring, a piperidine ring, and a carboxamide group. These functional groups could potentially influence the compound’s reactivity, physical properties, and biological activity .

Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a tetrahydronaphthalene ring with a methoxy group at the 6-position, a piperidine ring with a carboxamide group at the 4-position, and a prop-2-ynyl group attached to the nitrogen of the piperidine ring .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the methoxy group might undergo reactions such as demethylation, the carboxamide group might participate in hydrolysis or reduction reactions, and the alkyne group might undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group and the nonpolar tetrahydronaphthalene ring could influence the compound’s solubility, melting point, and boiling point .科学的研究の応用

Sigma Receptor Binding and Antiproliferative Activity

N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide has been studied for its affinity and selectivity at sigma(1) and sigma(2) receptors. These compounds, including 4-Methyl derivative 31 and 3,3-dimethyl derivative 26, demonstrated high potency as sigma(1) ligands and exhibited selectivity profiles relative to sigma(2) receptors and Delta(8)-Delta(7) sterol isomerase site. They are suggested as tools for PET experiments. Some derivatives also showed antiproliferative activity in rat C6 glioma cells, indicating potential sigma(1) antagonist activity and applications in tumor research and therapy (Berardi et al., 2005).

Sphingosine-1-Phosphate (S1P) Receptor Agonist for Autoimmune Diseases

The compound was identified as part of the discovery of ceralifimod (ONO-4641), a sphingosine-1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5. This discovery is significant for the treatment of autoimmune diseases such as relapsing-remitting multiple sclerosis (RRMS). The compound exhibited high selectivity for S1P1 over S1P3 and demonstrated potency in peripheral lymphocyte lowering tests in mice (Kurata et al., 2017).

Potential Use as Positron Emission Tomography Radiotracers

Analogs of the compound have been designed with reduced lipophilic character for potential use as positron emission tomography (PET) radiotracers. These modifications were aimed at improving its utility in therapeutic and/or diagnostic applications in oncology. The analogs displayed significant affinities within sigma receptor subtypes, with certain compounds exhibiting σ(2)-selectivity and consistent lipophilicity for tumor cell entry (Abate et al., 2011).

Use in Oxidative Cyclization-Alkoxycarbonylation Reactions

The compound has been involved in reactions under oxidative carbonylation conditions to produce various heterocyclic derivatives. These reactions have led to the formation of compounds like cyclopentenone, dihydropyridinone, and tetrahydropyridinedione derivatives. This demonstrates its utility in complex chemical synthesis and the formation of diverse chemical structures (Bacchi et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-3-11-23-12-9-16(10-13-23)21(24)22-15-18-6-4-5-17-14-19(25-2)7-8-20(17)18/h1,7-8,14,16,18H,4-6,9-13,15H2,2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXLTMXPUYMDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)CNC(=O)C3CCN(CC3)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

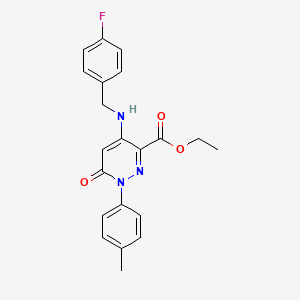

![N-[(4-Chloro-2,6-dimethylphenyl)methyl]-N-(1,4-dioxan-2-ylmethyl)prop-2-enamide](/img/structure/B2918375.png)

![4-[[(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2918380.png)

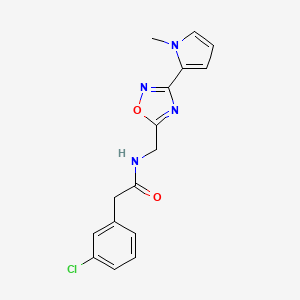

![3-{[(Pyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B2918384.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2918387.png)

![(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918388.png)

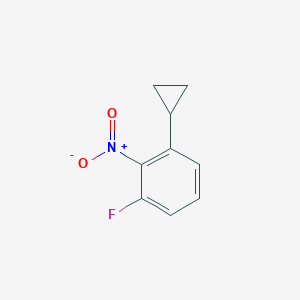

![Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate](/img/structure/B2918391.png)

![2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2918392.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2918393.png)

![N-[2-(Difluoromethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2918395.png)